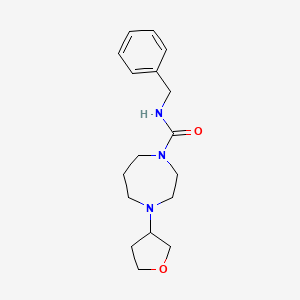

N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide” were not found, it’s worth noting that the synthesis of similar molecules often involves metal-catalyzed reactions . For instance, the synthesis of antidepressant molecules often involves metal-catalyzed procedures, including transition metals like iron, nickel, and ruthenium .科学的研究の応用

Synthesis and Chemistry

N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide is a compound that can be synthesized using multicomponent reactions (MCRs), offering an efficient pathway to a broad spectrum of biologically active compounds. MCRs are highlighted for their atom efficiency and ability to incorporate diverse starting materials into the final product, which is beneficial for the rapid synthesis of complex molecules. This synthetic method is especially relevant for the pharmaceutical industry, where diversity-oriented and combinatorial libraries are crucial for drug discovery. Notably, benzodiazepine derivatives, which share a similar ring system to the mentioned compound, have been extensively studied for their therapeutic applications, including as anxiolytics, antiarrhythmics, and inhibitors against various biological targets. The synthesis of benzodiazepine-3-carboxamide derivatives, in particular, has been pursued through multistep approaches requiring expensive catalysts and sensitive conditions, underscoring the need for more accessible synthetic methods (Shaabani et al., 2009).

Novel Syntheses Approaches

Further exploration into novel synthetic routes for producing N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide and its derivatives has led to the development of new isocyanide-based MCRs. These reactions, conducted at ambient temperature, have demonstrated great promise in creating tetrahydro-1H-benzo[b][1,4]diazepine-2-carboxamides and dihydropyrazine derivatives with good to excellent yields. Such advancements in synthetic chemistry enable the generation of compounds with significant regiochemical control and structural diversity, which are pivotal for the identification of novel pharmacophores and the advancement of drug development programs (Shaabani et al., 2010).

特性

IUPAC Name |

N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-17(18-13-15-5-2-1-3-6-15)20-9-4-8-19(10-11-20)16-7-12-22-14-16/h1-3,5-6,16H,4,7-14H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQVXVVCPHCHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2436424.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2436433.png)

![2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436434.png)

![Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2436436.png)

![N-(2,5-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2436438.png)

![Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate](/img/structure/B2436443.png)